molecular formula C10H13NOSi B1439752 2-((Trimethylsilyl)ethynyl)pyridin-3-ol CAS No. 556832-92-9

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

Cat. No.: B1439752
CAS No.: 556832-92-9
M. Wt: 191.3 g/mol
InChI Key: XGERZIBGPZAWHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with trimethylsilylacetylene in the presence of a base such as n-butyllithium . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of sensitive intermediates. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)ethynyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction can produce pyridin-3-amine derivatives .

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on target pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Trimethylsilyl)ethynyl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl moiety, which confer distinct chemical and physical properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-10(12)5-4-7-11-9/h4-5,7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGERZIBGPZAWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674053
Record name 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556832-92-9
Record name 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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